molecular formula C11H15NO2 B13958259 4-(Isobutylamino)benzoic acid

4-(Isobutylamino)benzoic acid

Cat. No.: B13958259
M. Wt: 193.24 g/mol
InChI Key: BAOWWXBKKKHWAY-UHFFFAOYSA-N
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Description

4-(Isobutylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an isobutylamino group attached to the benzene ring at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isobutylamino)benzoic acid typically involves the alkylation of 4-aminobenzoic acid with isobutylamine. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium on carbon may be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(Isobutylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Isobutylamino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Isobutylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-(Butylamino)benzoic acid: Similar structure but with a butyl group instead of an isobutyl group.

    4-(Methylamino)benzoic acid: Contains a methyl group instead of an isobutyl group.

    4-(Dimethylamino)benzoic acid: Contains two methyl groups attached to the amino group.

Uniqueness

4-(Isobutylamino)benzoic acid is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The isobutyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and penetrate biological tissues .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-(2-methylpropylamino)benzoic acid

InChI

InChI=1S/C11H15NO2/c1-8(2)7-12-10-5-3-9(4-6-10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14)

InChI Key

BAOWWXBKKKHWAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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